



# Application Notes and Protocols for Disperse Black 9 in Polyester Textile Dyeing

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#### Introduction

Disperse Black 9 is a non-ionic azo dye primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester (PES).[1] Due to its small molecular size and lack of an ionizing group, it possesses low water solubility and is applied from a fine aqueous dispersion. The dyeing mechanism involves the diffusion of the dye molecules into the amorphous regions of the polyester fibers under high-temperature and high-pressure conditions, forming a solid solution.[2] This process yields deep black shades with good overall fastness properties, making it suitable for applications such as apparel, automotive textiles, and home furnishings.[3]

A key characteristic of C.I. **Disperse Black 9** is that it is technically a navy dye. A true, intense black shade is achieved through a subsequent "diazotization and development" aftertreatment process on the fiber.

## Physicochemical and Technical Data

All quantitative data for **Disperse Black 9** and its application are summarized in the tables below.

Table 1: Physicochemical Properties of Disperse Black 9



Property	Value	Reference
C.I. Name	Disperse Black 9	
CAS Number	20721-50-0 (or 12222-69-4)	
Chemical Class	Monoazo	
Molecular Formula	C16H20N4O2	
Molecular Weight	300.36 g/mol	
Appearance	Faint orange to very dark orange powder	Chem-Impex

| Melting Point | 157 - 160 °C | |

Table 2: Typical High-Temperature Exhaust Dyeing Recipe for Polyester

Component	Concentration	Purpose
Disperse Black 9	0.5 - 4.0% (o.w.f.)*	Colorant
Dispersing Agent	0.5 - 1.5 g/L	Prevents dye aggregation; ensures stable dispersion
Acetic Acid (or buffer)	As required to achieve pH 4.5 - 5.5	pH control for optimal dye uptake and stability
Levelling Agent	0.5 - 1.0 g/L	Promotes uniform dye distribution; prevents patchiness
Liquor Ratio	1:5 to 1:15	Ratio of the weight of the dyeing liquor to the goods

\*o.w.f. = on weight of fabric

Table 3: Typical Fastness Properties of Disperse Black 9 on Synthetic Fibers



Fastness Test	ISO Standard	Rating (Scale)
Washing Fastness (Staining)	ISO 105-C06	5 (1-5)
Washing Fastness (Fading)	ISO 105-C06	5 (1-5)
Perspiration Fastness (Staining)	ISO 105-E04	3-4 (1-5)
Perspiration Fastness (Fading)	ISO 105-E04	4-5 (1-5)
Light Fastness	ISO 105-B02	4 (1-8)
Rubbing Fastness (Dry)	ISO 105-X12	4-5 (1-5)
Rubbing Fastness (Wet)	ISO 105-X12	3-4 (1-5)

Note: The specific ratings are based on data for Polyamide. Fastness properties on Polyester are generally expected to be in a similar or slightly better range, particularly for light fastness. General ratings for high-quality disperse dyes on polyester are typically 4-5 for washing and 4-6 for light fastness.

## **Experimental Protocols**

The following protocols provide detailed methodologies for dyeing polyester fabric with **Disperse Black 9** and subsequently testing the colorfastness properties.

This protocol describes the standard high-temperature, high-pressure (HT/HP) exhaust method for dyeing polyester fabric.

#### 3.1.1 Fabric Preparation (Scouring)

- Prepare a scouring bath containing a non-ionic detergent (1-2 g/L) and soda ash (1 g/L).
- Introduce the polyester fabric into the bath at a liquor ratio of 1:10.
- Raise the temperature to 60-70°C and treat for 20-30 minutes to remove oils, sizing agents, and other impurities.



- Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.
- 3.1.2 Dye Bath Preparation and Dyeing Cycle
- Prepare a paste of the required amount of Disperse Black 9 powder with a small amount of dispersing agent and cold water.
- Add this paste to the dyeing machine containing softened water at approximately 50°C.
- Add the remaining auxiliaries, including the dispersing agent and levelling agent, as specified in Table 2.
- Adjust the pH of the dye bath to 4.5 5.5 using acetic acid.
- Introduce the scoured polyester fabric into the dye bath.
- Seal the high-temperature dyeing machine and raise the temperature from 50°C to 130°C at a rate of 1-2°C per minute.
- Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
- Cool the bath down to 80°C at a rate of 2-3°C per minute.
- Drain the dye bath.
- 3.1.3 Post-Treatment (Reduction Clearing)
- Prepare a fresh bath containing Caustic Soda (2 g/L) and Sodium Hydrosulfite (2 g/L).
- Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes. This step removes unfixed dye from the fiber surface, significantly improving wash and rubbing fastness.
- Drain the bath and rinse the fabric thoroughly with hot water.
- Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.
- Perform a final cold water rinse and dry the fabric.
- 3.2.1 Colorfastness to Washing (ISO 105-C06)

#### Methodological & Application





- A specimen of the dyed fabric is stitched between two specified adjacent fabrics (e.g., polyester and cotton).
- The composite specimen is treated in a solution containing a standard soap or detergent in a laundering machine (e.g., Launder-Ometer).
- The test is conducted for a specified time (e.g., 30 min) and temperature (e.g., 60°C) to simulate domestic washing conditions.
- After the cycle, the specimen is rinsed and dried.
- The change in color of the dyed fabric and the degree of staining on the adjacent fabrics are assessed using the standard Grey Scales.
- 3.2.2 Colorfastness to Rubbing (ISO 105-X12)
- A specimen of the dyed fabric is mounted on the base of a crockmeter.
- A standard white cotton rubbing cloth is affixed to the rubbing finger (16mm diameter) of the device.
- Dry Rubbing: The rubbing finger is passed back and forth 10 times over the specimen with a downward force of 9N.
- Wet Rubbing: The test is repeated with a fresh rubbing cloth that has been wetted with deionized water to a specific pickup percentage.
- The degree of color transferred to the white rubbing cloths is assessed using the Grey Scale for Staining.
- 3.2.3 Colorfastness to Light (ISO 105-B02)
- A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.
- Simultaneously, a set of eight standard Blue Wool references are exposed under the same conditions.

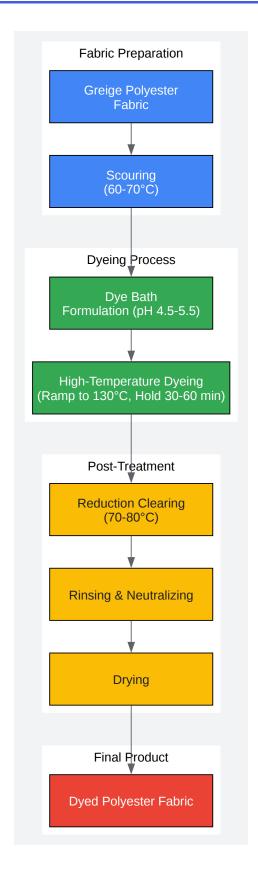


- The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the sample.
- The light fastness rating (from 1 to 8) is determined by comparing the fading of the specimen to the fading of the Blue Wool standards.

### **Visualizations**

Diagrams illustrating key workflows and relationships are provided below using the Graphviz DOT language.

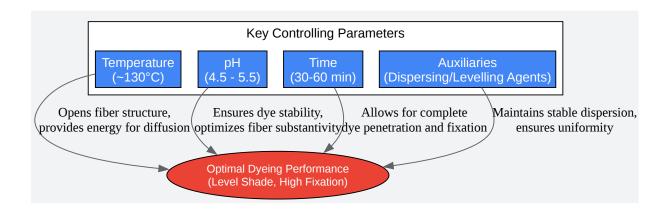




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Caption: Experimental workflow for polyester dyeing with **Disperse Black 9**.





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Caption: Logical relationship of key parameters in disperse dyeing of polyester.

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#### References

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